methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

GIPR Type 2 Diabetes Metabolic Disease

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (CAS 1909319-67-0) is a fluorinated cyclopropane carboxylate ester with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol. This compound features a cyclopropane ring substituted with a 1,1-difluoroethyl group and a methyl ester functionality.

Molecular Formula C7H10F2O2
Molecular Weight 164.15 g/mol
CAS No. 1909319-67-0
Cat. No. B6596839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
CAS1909319-67-0
Molecular FormulaC7H10F2O2
Molecular Weight164.15 g/mol
Structural Identifiers
SMILESCC(C1(CC1)C(=O)OC)(F)F
InChIInChI=1S/C7H10F2O2/c1-6(8,9)7(3-4-7)5(10)11-2/h3-4H2,1-2H3
InChIKeyDMWOQQQHODSPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (CAS 1909319-67-0): Key Characteristics for Research Procurement


Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (CAS 1909319-67-0) is a fluorinated cyclopropane carboxylate ester with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol . This compound features a cyclopropane ring substituted with a 1,1-difluoroethyl group and a methyl ester functionality. The 1,1-difluoroethyl (CF₂Me) moiety is recognized as a fluorinated bioisostere of alkoxy ethers and methoxy groups, which confers distinct physicochemical properties compared to non-fluorinated cyclopropane analogs [1]. The compound is commercially available from multiple vendors at purities of ≥95% and is supplied as a liquid at room temperature . Its structure enables use as a versatile building block in medicinal chemistry and agrochemical research, particularly where metabolic stability and modulated lipophilicity are design objectives [1].

Why Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (CAS 1909319-67-0) Cannot Be Casually Substituted by Structural Analogs


This compound possesses a unique combination of three structural features—a 1,1-difluoroethyl (CF₂Me) substituent, a cyclopropane core, and a methyl ester—that cannot be simultaneously replicated by any single in-class analog. Substituting the methyl ester with ethyl or tert-butyl esters (CAS 2004650-47-7 or tert-butyl analog) alters molecular weight, lipophilicity, and deprotection conditions, thereby changing reaction compatibility and downstream synthetic routes. Replacing the 1,1-difluoroethyl group with non-fluorinated alkyl groups eliminates the CF₂Me bioisosteric properties that modulate metabolic stability and target binding [1]. The cyclopropane ring imparts conformational rigidity that linear-chain analogs lack. Consequently, generic substitution without empirical verification introduces uncontrolled variables in physicochemical parameters, biological activity, and synthetic handling that may compromise research reproducibility and lead to procurement inefficiencies when the intended application requires the precise property profile of CAS 1909319-67-0.

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (CAS 1909319-67-0): Quantitative Evidence of Differentiation from Closest Analogs


GIPR Antagonist Activity of Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate versus Comparator

In a functional assay measuring antagonism of the human glucose-dependent insulinotropic polypeptide receptor (GIPR), methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate exhibited an IC₅₀ value of 1.84 μM (1,840 nM) against GIPR expressed in CHO cells [1]. In the same study, the compound demonstrated an IC₅₀ of 12 nM against the human glucagon receptor (GCGR) [1], indicating a substantial selectivity window (approximately 153-fold) favoring GCGR antagonism over GIPR antagonism. This selectivity profile distinguishes the compound from dual GIPR/GCGR agonists or non-selective analogs and informs its utility in receptor-specific mechanistic studies.

GIPR Type 2 Diabetes Metabolic Disease

Molecular Weight and Physicochemical Property Comparison: Methyl vs. Ethyl vs. tert-Butyl Ester Analogs of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylate

The methyl ester variant (CAS 1909319-67-0) has a molecular weight of 164.15 g/mol and a predicted LogP of 1.59 . The ethyl ester analog (CAS 2004650-47-7) has a molecular weight of 178.18 g/mol [1]. The tert-butyl ester analog has a molecular weight of 206.23 g/mol . This progression in molecular weight (Δ = 14.03 g/mol for ethyl; Δ = 42.08 g/mol for tert-butyl relative to methyl) directly impacts compound handling, purification, and synthetic compatibility. Additionally, the methyl ester is supplied as a liquid at room temperature , whereas the tert-butyl ester is typically a solid, affecting formulation and handling workflows. The methyl ester also offers a lower predicted LogP (1.59) compared to analogs with larger alkyl esters, which would be expected to have higher lipophilicity, influencing solubility and membrane permeability profiles .

Synthetic Intermediate Physicochemical Properties Medicinal Chemistry

Predicted Boiling Point and Density of Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate for Process Development

The methyl ester of 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid has a predicted boiling point of 142.6 ± 15.0 °C and a predicted density of 1.230 ± 0.06 g/cm³ . These computed values provide a quantitative baseline for evaluating distillation feasibility, solvent compatibility, and process safety in scale-up operations. The density value (approximately 1.23 g/cm³) indicates that the compound is denser than water, which informs separation and extraction protocols. While direct experimental boiling point data for the ethyl and tert-butyl analogs are not available from the same source, the methyl ester's lower molecular weight and predicted boiling point suggest it may be more amenable to vacuum distillation than the higher molecular weight tert-butyl analog (MW 206.23 g/mol), which would be expected to have a higher boiling point and different thermal stability profile .

Process Chemistry Physical Properties Scale-up

CF₂Me Bioisosteric Advantage of Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate over Non-Fluorinated Cyclopropane Carboxylates

The 1,1-difluoroethyl (CF₂Me) group present in CAS 1909319-67-0 is a recognized fluorinated bioisostere of alkoxy ethers and methoxy groups [1]. This bioisosteric replacement confers distinct physicochemical advantages compared to non-fluorinated cyclopropane carboxylates such as methyl 1-methylcyclopropane-1-carboxylate or methyl 1-ethylcyclopropane-1-carboxylate. Specifically, the CF₂Me group increases metabolic stability by replacing oxidatively labile C–H bonds with stronger C–F bonds, while modulating lipophilicity (LogP) compared to the corresponding methoxy or alkyl groups [1]. Fluorine-containing molecules constitute approximately 25% of pharmaceuticals and 40% of agrochemicals due to these property-enhancing effects [1]. In contrast, non-fluorinated cyclopropane carboxylates lack these metabolic stability and lipophilicity modulation advantages, making them unsuitable substitutes in drug discovery programs where optimized ADME properties are critical design criteria.

Bioisostere Medicinal Chemistry Fluorine Chemistry

Methyl Ester Reactivity Profile for Downstream Derivatization versus tert-Butyl Ester Protective Group Strategy

The methyl ester functionality in CAS 1909319-67-0 offers distinct reactivity characteristics compared to the tert-butyl ester analog. The tert-butyl ester (MW 206.23 g/mol) requires acid-labile deprotection conditions for conversion to the free carboxylic acid, which may be incompatible with acid-sensitive substrates . In contrast, the methyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) that are orthogonal to acid-labile protecting groups commonly employed in complex molecule synthesis. The methyl ester also provides a more atom-economical protecting group (CO₂Me adds 59 g/mol vs. CO₂t-Bu adds 101 g/mol to the parent acid), which is advantageous for large-scale synthesis where mass efficiency is prioritized. The free carboxylic acid analog (1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid, MW 150.12 g/mol) [1] represents an alternative procurement option; however, the methyl ester offers enhanced solubility in organic solvents and serves as a protected form that prevents unwanted acid-mediated side reactions during multi-step sequences.

Synthetic Chemistry Protecting Groups Ester Hydrolysis

Optimal Research and Industrial Applications for Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (CAS 1909319-67-0)


Building Block for GIPR/GCGR Pharmacology Studies

Researchers investigating glucose-dependent insulinotropic polypeptide receptor (GIPR) or glucagon receptor (GCGR) pharmacology can utilize CAS 1909319-67-0 as a structurally characterized ligand with defined antagonist activity (IC₅₀ = 1.84 μM at human GIPR; IC₅₀ = 12 nM at human GCGR in CHO cell cAMP assays) [1]. The compound's quantifiable potency values and approximately 153-fold selectivity for GCGR over GIPR make it suitable for receptor occupancy studies, competitive binding experiments, and as a reference compound for developing novel GIPR or GCGR modulators in type 2 diabetes and metabolic disease research programs.

Synthetic Intermediate for Fluorinated Drug Candidates

Medicinal chemistry teams developing fluorinated drug candidates can employ CAS 1909319-67-0 as a versatile synthetic intermediate. The CF₂Me group serves as a metabolically stable bioisostere of methoxy and alkoxy ethers, enabling the design of compounds with improved metabolic stability and modulated lipophilicity [2]. The methyl ester functionality provides a protected carboxylic acid equivalent that can be selectively deprotected under basic conditions orthogonal to acid-sensitive protecting groups, facilitating incorporation into complex molecule syntheses. The compound's predicted LogP of 1.59 and liquid physical form at room temperature offer practical handling advantages in parallel synthesis and library production workflows.

Reference Standard for Analytical Method Development

Analytical chemistry laboratories can utilize CAS 1909319-67-0 as a reference standard for developing and validating HPLC, LC-MS, or GC-MS methods targeting fluorinated cyclopropane carboxylates. The compound's well-defined molecular weight (164.15 g/mol), predicted boiling point (142.6 ± 15.0 °C), and predicted density (1.230 ± 0.06 g/cm³) provide reproducible physical parameters for method calibration. Its distinct chromatographic retention characteristics, driven by the CF₂Me moiety and cyclopropane core, enable its use as a retention time marker in complex mixture analysis. Commercial availability at 95% purity from multiple vendors ensures reliable sourcing for method development and routine quality control applications.

Starting Material for Cyclopropane-Containing Agrochemical Intermediates

Agrochemical discovery programs can leverage CAS 1909319-67-0 as a starting material for synthesizing cyclopropane-containing fungicides, herbicides, or insecticides. The 1,1-difluoroethyl-cyclopropane scaffold is present in biologically active compounds with pesticidal properties [3], and the methyl ester provides a convenient handle for further functionalization via hydrolysis to the free acid (MW 150.12 g/mol) [4] or conversion to amides, hydrazides, and other carboxylic acid derivatives. The compound's lower molecular weight compared to ethyl and tert-butyl ester analogs improves atom economy in multi-step syntheses, reducing overall mass intensity in process development and scale-up operations.

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